molecular formula C17H32N4O6 B14210544 L-Seryl-L-isoleucyl-L-valyl-L-alanine CAS No. 798541-16-9

L-Seryl-L-isoleucyl-L-valyl-L-alanine

Cat. No.: B14210544
CAS No.: 798541-16-9
M. Wt: 388.5 g/mol
InChI Key: YOBWDMFLXPGWGN-VLJOUNFMSA-N
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Description

L-Seryl-L-isoleucyl-L-valyl-L-alanine is a peptide compound composed of four amino acids: serine, isoleucine, valine, and alanine. Peptides like this compound are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-isoleucyl-L-valyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid) to expose the reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers like water, triisopropylsilane, and ethanedithiol.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-isoleucyl-L-valyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form serine derivatives.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Amino acid residues can be substituted with other functional groups or amino acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Substitution: Nucleophilic reagents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine derivatives, while substitution reactions can introduce new functional groups into the peptide chain.

Scientific Research Applications

L-Seryl-L-isoleucyl-L-valyl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for potential therapeutic applications, including drug delivery and peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Seryl-L-isoleucyl-L-valyl-L-alanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific interactions of the peptide with its targets.

Comparison with Similar Compounds

L-Seryl-L-isoleucyl-L-valyl-L-alanine can be compared with other similar peptides, such as:

    L-Valyl-L-isoleucyl-L-seryl-L-seryl-L-tyrosyl-L-serine: Another peptide with a similar structure but different amino acid sequence.

    L-Seryl-L-valyl-L-prolyl-L-isoleucine: A peptide with a different combination of amino acids.

    L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine: A peptide with additional amino acids and different stereochemistry.

Properties

CAS No.

798541-16-9

Molecular Formula

C17H32N4O6

Molecular Weight

388.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C17H32N4O6/c1-6-9(4)13(21-14(23)11(18)7-22)16(25)20-12(8(2)3)15(24)19-10(5)17(26)27/h8-13,22H,6-7,18H2,1-5H3,(H,19,24)(H,20,25)(H,21,23)(H,26,27)/t9-,10-,11-,12-,13-/m0/s1

InChI Key

YOBWDMFLXPGWGN-VLJOUNFMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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